N-Isopropylpropylamine

Description

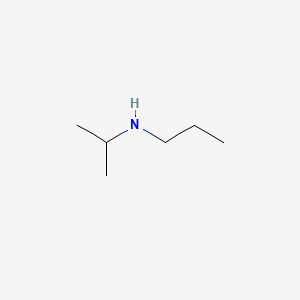

Structural Characterization of N-Isopropylpropylamine

IUPAC Nomenclature and Molecular Formula Analysis

This compound, also systematically named as N-propan-2-ylpropan-1-amine according to International Union of Pure and Applied Chemistry guidelines, possesses a molecular formula of C6H15N. This secondary amine consists of a nitrogen atom connected to both a propyl and an isopropyl group. The molecule has a molecular weight of 101.193 g/mol and maintains a clear, colorless liquid appearance under standard conditions.

Several chemical identifiers aid in the unambiguous identification of this compound in databases and literature, as shown in Table 1.

Table 1: Chemical Identifiers of this compound

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 21968-17-2 |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.193 g/mol |

| SMILES Notation | CCCNC(C)C |

| InChI | InChI=1S/C6H15N/c1-4-5-7-6(2)3/h6-7H,4-5H2,1-3H3 |

| InChI Key | VLSTXUUYLIALPB-UHFFFAOYSA-N |

| European Community Number | 244-688-2 |

The compound exists in databases under various synonyms including N-(1-methylethyl)-1-propanamine, propylisopropylamine, and N-propyl-N-isopropylamine, reflecting its structural arrangement of functional groups.

Atomic Connectivity and Bonding Patterns

This compound features a secondary amine nitrogen atom serving as the central atom connecting two alkyl chains: a linear propyl group (CH3CH2CH2-) and a branched isopropyl group (CH3)2CH-). The nitrogen atom displays sp3 hybridization with a pyramidal geometry, typical of secondary amines.

The chemical structure can be represented as CH3CH2CH2-NH-CH(CH3)2, highlighting the connectivity between the propyl chain, the nitrogen atom, and the isopropyl group. The C-N bond lengths are typically around 1.47 Å, consistent with standard carbon-nitrogen single bonds in aliphatic amines.

The structural arrangement creates a molecule with specific physical properties, including:

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Density | 0.739 g/cm³ | |

| Boiling Point | 102.9°C at 760 mmHg | |

| Melting Point | -87.87°C (estimated) | |

| Flash Point | 1.1°C | |

| Refractive Index | 1.3958 |

The molecule's connectivity pattern results in a non-planar arrangement, with the nitrogen atom slightly elevated from the plane formed by its three bonded atoms (two carbon atoms and the hydrogen), creating the characteristic pyramidal geometry of secondary amines.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides valuable structural information about this compound. The proton (¹H) NMR spectrum reveals characteristic signals associated with both the propyl and isopropyl groups attached to the nitrogen atom.

Based on typical chemical shift patterns for similar secondary amines, the expected ¹H NMR spectral features for this compound would include:

- A triplet at approximately 0.9-1.0 ppm, corresponding to the terminal methyl group of the propyl chain.

- A multiplet or two doublets at approximately 1.0-1.1 ppm from the two methyl groups of the isopropyl moiety.

- Complex multiplets in the 1.4-1.6 ppm range from the central methylene group of the propyl chain.

- A multiplet at approximately 2.5-2.6 ppm from the methylene group adjacent to the nitrogen in the propyl chain, showing downfield shift due to the electron-withdrawing effect of nitrogen.

- A multiplet at approximately 2.8-3.0 ppm from the methine (CH) group of the isopropyl portion.

- A broad signal between 1.0-2.0 ppm representing the N-H proton, which can be identified by deuterium exchange experiments with D2O, causing this signal to disappear.

Carbon-13 (¹³C) NMR spectroscopy would display signals for the six carbon atoms in the molecule. Carbons adjacent to the nitrogen atom would show characteristic downfield shifts of approximately 20 ppm compared to their positions in corresponding alkanes, typically appearing in the 45-55 ppm range. The remaining carbon signals would appear in regions characteristic of alkyl groups.

The NMR data provides conclusive evidence of the atomic connectivity and structural arrangement of this compound, confirming the presence of both propyl and isopropyl moieties attached to the nitrogen atom.

Infrared (IR) Vibrational Frequency Mapping

Infrared spectroscopy offers valuable insights into the functional groups present in this compound. As a secondary amine, this compound displays characteristic vibrational patterns that distinguish it from primary and tertiary amines.

The most distinctive IR spectral feature of this compound is a single N-H stretching absorption band at approximately 3350 cm⁻¹, which is characteristic of secondary amines. This band is generally sharper and less intense than the O-H stretching bands observed in alcohols that appear in a similar region.

Additional characteristic IR absorptions for this compound include:

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretching | 3300-3350 |

| C-H (alkyl) | Stretching | 2850-2970 |

| C-H (alkyl) | Bending | 1370-1470 |

| C-N | Stretching | 1030-1230 |

| N-H | Bending | 1510-1570 |

The absence of two N-H stretching bands (which would indicate a primary amine) and the presence of a single N-H stretching band confirm the secondary amine nature of this compound. Furthermore, the absence of N-H stretching would indicate a tertiary amine, which is not the case for this compound.

The IR spectrum also displays C-H stretching vibrations typical of alkyl groups, with asymmetric stretching at approximately 2960 cm⁻¹ and symmetric stretching at approximately 2870 cm⁻¹, confirming the presence of the propyl and isopropyl moieties in the structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about this compound's molecular weight and structural fragments. The compound follows the nitrogen rule, which states that compounds with an odd number of nitrogen atoms (in this case, one) will have an odd-numbered molecular weight. Indeed, this compound has a molecular weight of 101.19, confirming this principle.

The fragmentation pattern of this compound resembles that of similar secondary amines, with characteristic alpha cleavage occurring at carbon-carbon bonds adjacent to the nitrogen atom. Based on patterns observed in structurally similar compounds like N-ethylpropylamine, the following major fragments can be anticipated:

Table 4: Expected Major Mass Spectral Fragments of this compound

| m/z Value | Fragment Identity | Fragmentation Process |

|---|---|---|

| 101 | M⁺ (molecular ion) | Molecular ion |

| 86 | [M-CH₃]⁺ | Loss of methyl from isopropyl group |

| 72 | [M-C₂H₅]⁺ | Loss of ethyl fragment |

| 58 | [M-C₃H₇]⁺ | Loss of propyl group |

| 44 | [C₂H₆N]⁺ | Complex fragmentation |

| 30 | [CH₄N]⁺ | Common amine fragment, possible base peak |

The base peak in the mass spectrum is likely to occur at m/z = 30 or 44, which is consistent with fragmentation patterns observed in similar secondary amines like N-ethylpropylamine.

Alpha cleavage is particularly important in amine mass spectrometry, where bond breaking adjacent to the nitrogen atom is favored due to the ability of nitrogen to stabilize the resulting positive charge. For this compound, this leads to preferential cleavage at both the propyl and isopropyl fragments, generating characteristic fragment ions that aid in structural identification.

The combination of these spectroscopic techniques—Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry—provides comprehensive structural confirmation of this compound and allows for its unambiguous identification in research and analytical contexts.

Properties

IUPAC Name |

N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-5-7-6(2)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSTXUUYLIALPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176377 | |

| Record name | N-Isopropylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21968-17-2 | |

| Record name | N-(1-Methylethyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21968-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021968172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P2FY26RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reductive Amination of Propionaldehyde with Isopropylamine

One common synthetic route involves the reductive amination of propionaldehyde (propanal) with isopropylamine. This method proceeds via the formation of an imine intermediate followed by catalytic hydrogenation to yield this compound.

-

$$

\text{Propionaldehyde} + \text{Isopropylamine} \xrightarrow{\text{Catalyst, H}_2} \text{this compound}

$$ Catalysts: Commonly used catalysts include nickel on alumina (Ni/Al2O3) or palladium-based catalysts.

Conditions: Temperature range 50–150 °C, pressure 0.8–1.2 MPa hydrogen pressure, with molar ratios of amine to aldehyde adjusted for optimal yield.

Advantages: High selectivity, relatively mild conditions, and straightforward purification.

This method is analogous to the hydrogen aminating reaction used in isopropylamine production from acetone, ammonia, and hydrogen, as described in patent CN1054366C.

Alkylation of Isopropylamine with Propyl Halides

Another approach is the direct alkylation of isopropylamine with propyl halides (e.g., propyl bromide or chloride):

-

$$

\text{Isopropylamine} + \text{Propyl halide} \rightarrow \text{this compound} + \text{Halide ion}

$$ Conditions: Typically carried out in polar solvents such as ethanol or acetonitrile under reflux.

Catalysts/Additives: Sometimes a base (e.g., sodium carbonate) is added to scavenge the released acid.

Challenges: Potential for over-alkylation leading to tertiary amines; reaction conditions must be optimized to favor secondary amine formation.

Mannich-Type Reactions and Subsequent Decomposition

Though more commonly applied to N-methyl isopropylamine synthesis, Mannich-type reactions involving isopropylamine and formaldehyde derivatives followed by decomposition steps can be adapted for related amines, including this compound, by varying the aldehyde and amine components.

Process Flow and Purification

A typical industrial preparation involves:

Step 1: Reaction of isopropylamine with propionaldehyde under hydrogenation conditions or alkylation conditions.

Step 2: Separation of reaction mixture by distillation to remove unreacted starting materials and byproducts.

Step 3: Purification by fractional distillation or extraction to achieve high purity (≥96%).

Step 4: Quality control using analytical techniques such as gas chromatography and NMR spectroscopy.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reductive Amination | Propionaldehyde + Isopropylamine | Ni/Al2O3 catalyst, H2, 50-150 °C, 0.8-1.2 MPa | 85-95 | ≥96 | High selectivity, mild conditions | Requires hydrogen gas handling |

| Alkylation with Propyl Halides | Isopropylamine + Propyl halide | Reflux in ethanol/acetonitrile, base additive | 70-85 | 90-95 | Simple setup | Risk of over-alkylation |

| Mannich Reaction + Decomposition | Isopropylamine + Formaldehyde + Propionaldehyde (adapted) | Multi-step, Zn powder, HCl, NaOH | 75-90 | 90-96 | High selectivity, fewer byproducts | More complex process |

Research Findings and Optimization

Catalyst Development: Research indicates that supported nickel catalysts with controlled surface area and acidity improve reductive amination efficiency and selectivity toward secondary amines like this compound.

Reaction Parameters: Optimal temperature and pressure ranges are critical to maximize yield while minimizing side reactions such as formation of tertiary amines or over-reduction.

Purification Techniques: Advanced distillation techniques combined with solvent extraction have been shown to enhance product purity and reduce impurities like unreacted amines or aldehydes.

Environmental and Safety Considerations: The use of hydrogen gas and halogenated reagents requires careful process design to ensure safety and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylpropylamine undergoes various chemical reactions typical of amines, including:

Protonation: Reacts with acids to form ammonium salts.

Alkylation: Can be alkylated to form secondary and tertiary amines.

Acylation: Reacts with acyl chlorides to form amides.

Condensation: Can condense with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions:

Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oximes or nitriles.

Reduction: Can be reduced using lithium aluminum hydride to form primary amines.

Substitution: Undergoes nucleophilic substitution reactions with alkyl halides.

Major Products:

Ammonium Salts: Formed by protonation.

Amides: Formed by acylation.

Imines/Enamines: Formed by condensation with carbonyl compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Active Pharmaceutical Ingredient (API):

N-Isopropylpropylamine is primarily utilized as an active pharmaceutical ingredient in the development of medications. Its chemical structure allows it to interact effectively with biological systems, making it suitable for various therapeutic applications .

2. Antitumor Activity:

Research indicates that NIPP can exhibit cytotoxic effects against certain cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of leukemia cells, suggesting its potential as a chemotherapeutic agent . The compound's effectiveness in low concentrations points to its potency and possible use in targeted cancer therapies.

3. Drug Formulation:

NIPP is also involved in the formulation of various drug delivery systems. Its properties facilitate the creation of stable and effective pharmaceutical preparations, which can be administered through multiple routes including oral and parenteral methods .

Research Applications

1. Cell Culture and Transfection:

this compound is employed in cell culture techniques, particularly for transfection processes where it aids in the introduction of nucleic acids into cells. This application is crucial for genetic studies and the development of gene therapies .

2. Flow Cytometry:

The compound is used in flow cytometry protocols, which are essential for analyzing cell populations based on their physical and chemical characteristics. NIPP can enhance the sensitivity and accuracy of these analyses, making it valuable in immunology and cancer research .

3. Chromatography:

In analytical chemistry, NIPP serves as a reagent in chromatographic techniques, aiding in the separation and analysis of complex mixtures. Its ability to form stable complexes with various analytes improves the resolution of chromatographic methods .

Case Studies

Mechanism of Action

The mechanism of action of N-Isopropylpropylamine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile in substitution reactions, form hydrogen bonds with biological molecules, and participate in acid-base reactions. These interactions can affect enzyme activity, protein structure, and cellular processes.

Comparison with Similar Compounds

Key Properties:

- Physical Properties :

- Reactivity : Stable under recommended storage conditions but reacts with strong oxidizing agents. It is highly flammable (GHS Hazard Code H224) and corrosive (H314, H318) .

- Applications : Primarily used as an active pharmaceutical ingredient (API) in drug synthesis .

Comparison with Structurally Similar Amines

N-Isopropylpropylamine belongs to the class of branched alkylamines. Below is a detailed comparison with analogous compounds, emphasizing molecular structure, physicochemical properties, applications, and hazards.

Table 1: Comparative Analysis of this compound and Related Amines

Key Findings:

Structural Differences: this compound has a propyl chain and an isopropyl group attached to nitrogen, whereas N-Ethylisopropylamine (ethyl + isopropyl) is smaller and less hydrophobic (LogP = 1.1 vs. 1.5) .

Physicochemical Behavior: Boiling Points: this compound (95–96°C) has a higher boiling point than N-Ethylisopropylamine (87–89°C) due to longer alkyl chains enhancing van der Waals forces . Density: N-Nitrosodiisopropylamine (1.06 g/mL) is denser than non-nitrosated analogs due to increased polarity from the nitroso group .

Hazard Profiles: this compound poses flammability (H224) and corrosivity (H314) risks, while N-Nitrosodiisopropylamine is classified as a suspected carcinogen (H351) . Diisopropylamine shares similar flammability (H225) but lacks the corrosive hazards seen in this compound .

Applications: this compound is specialized for pharmaceuticals, whereas N-Ethylisopropylamine serves as a versatile intermediate in organic synthesis . N-Nitrosodiisopropylamine is primarily used in toxicological research due to its carcinogenic properties .

Biological Activity

N-Isopropylpropylamine (CAS No. 21968-17-2) is an organic compound classified as a branched-chain amine with the molecular formula C₆H₁₅N. It appears as a colorless liquid with an ammonia-like odor and has gained attention for its diverse biological activities and applications in pharmaceutical and industrial settings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.193 g/mol |

| IUPAC Name | N-propan-2-ylpropan-1-amine |

| Synonyms | This compound, propan-2-yl propyl amine |

Biological Activity

This compound exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. Its mechanisms of action primarily involve interactions with biological molecules, influencing enzyme activity, protein interactions, and cellular processes.

The biological activity of this compound can be attributed to its nucleophilic nature due to the presence of the amine group. This allows it to participate in various biochemical reactions:

- Enzyme Inhibition: this compound is utilized in studies focusing on enzyme inhibition, where it can affect the catalytic activity of enzymes involved in metabolic pathways.

- Protein Interactions: The compound can form hydrogen bonds with proteins, potentially altering their structure and function, leading to changes in cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound may serve as a valuable intermediate in pharmaceutical synthesis. It has been investigated for its potential use in developing drugs targeting various diseases due to its favorable pharmacological properties .

Case Studies

- Antitumor Activity: In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to this amine demonstrated over 90% inhibition of colony formation in mouse leukemia cells at concentrations as low as 1 pg/ml, comparable to established chemotherapeutic agents like cisplatin .

- Enzyme Studies: Research has highlighted the role of this compound in studying enzyme kinetics and inhibition mechanisms, providing insights into drug design for metabolic disorders.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| Isopropylamine | Primary Amine | Simpler structure; less steric hindrance |

| Propylamine | Primary Amine | Straight-chain structure; different reactivity |

| Ethylamine | Primary Amine | Smaller size; distinct physical properties |

This compound's branched structure contributes to its unique reactivity profile, influencing boiling points, solubility, and interactions with other molecules.

Q & A

Q. What are the most reliable synthetic routes for N-Isopropylpropylamine and its derivatives in academic research?

this compound derivatives, such as N-cyclopropyl-N-isopropylamine hydrochloride, are typically synthesized via nucleophilic substitution or condensation reactions. Traditional methods involve reacting cyclopropylamine with isopropyl halides under controlled pH and temperature conditions . For higher purity, newer approaches use biosynthetic pathways with enzyme catalysts to minimize side products. Post-synthesis, purification via column chromatography (using silica gel) and recrystallization (in ethanol/water mixtures) is critical. Characterization should include H/C NMR and HPLC-MS to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the nitrogen atom (e.g., distinguishing isopropyl vs. cyclopropyl groups) .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% is standard for pharmacological studies) .

- Mass Spectrometry (MS) : To verify molecular weight and detect impurities like nitrosamines, which are common in amine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., unexpected byproducts in alkylation reactions) often arise from variations in solvent polarity, temperature, or catalyst choice. To address this:

- Replicate experiments under standardized conditions (e.g., anhydrous DMF at 60°C).

- Use kinetic studies (UV-Vis spectroscopy) to monitor reaction progress and identify intermediates .

- Cross-reference data with computational models (DFT calculations) to predict energetically favorable reaction pathways .

Q. What safety protocols are critical when handling this compound derivatives in electrophilic reactions?

- Spill Management : Absorb spills with diatomite or universal binders; decontaminate surfaces with ethanol .

- Storage : Store in airtight containers under inert gas (argon) at 4°C to prevent oxidation or degradation .

- PPE : Use nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation or skin contact, as these compounds may interact with biological targets (e.g., enzymes) .

Q. How can researchers design experiments to study the biological interactions of this compound derivatives?

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to receptors (e.g., GPCRs) .

- Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity thresholds .

- Metabolic Stability : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS/MS .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound derivatives?

- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal to prevent aquatic toxicity .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting purity reports for this compound hydrochloride?

- Validate purity using orthogonal methods: Compare HPLC retention times with certified reference standards .

- Check for hygroscopicity: Weigh samples immediately after drying in a vacuum desiccator to avoid moisture absorption .

- Collaborate with independent labs to verify results, ensuring analytical parameters (e.g., column type, mobile phase) are consistent .

Q. Why do computational models sometimes fail to predict the stability of this compound derivatives?

- Parameter Limitations : Many models underestimate steric effects of bulky substituents (e.g., cyclopropyl groups). Use force fields like OPLS4 for improved accuracy .

- Solvent Effects : Include explicit solvent molecules (e.g., water or ethanol) in molecular dynamics simulations to account for solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.